molecular formula C13H13N3O2 B1420976 N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide CAS No. 1203499-39-1

N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide

Cat. No. B1420976
M. Wt: 243.26 g/mol
InChI Key: IHPVDBFKYPBQHI-UHFFFAOYSA-N
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Description

N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide (NCFP) is an organic compound with a variety of applications, including in scientific research. NCFP is a member of the pivalamide family, which is composed of compounds containing a carbon-carbon double bond and a pivaloyl group. NCFP has been studied extensively in the laboratory, and its potential applications are being explored. In

Scientific Research Applications

  • Molecular Structure : The study of the molecular structure of compounds related to N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide, such as N-(3-{[(Z)-(3-Hydroxy-4-methylphenyl)imino]methyl}pyridin-2-yl)pivalamide, reveals complex molecular conformations stabilized by various hydrogen bonds (Atalay, Gerçeker, Esercİ, & Ağar, 2016).

  • Synthesis and Reactivity : Research on the synthesis and reactivity of derivatives of N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide, such as lithiation of N-(pyridin-3-ylmethyl)pivalamide, shows that these compounds can undergo various reactions to produce substituted derivatives in high yields (Smith, El‐Hiti, Alshammari, & Fekri, 2013).

  • Cyanation and Conversion : Studies on the cyanation of furopyridines, including compounds similar to N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide, have been conducted. These studies focus on the methods to afford cyano derivatives in moderate to excellent yield and their subsequent conversion to other derivatives (Shiotani & Taniguchi, 1997).

  • Nucleophilic Behavior : The nucleophilic behavior of compounds related to N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide has been explored. These compounds show strong nucleophilic behavior in reactions with various electrophilic compounds, leading to the formation of new derivatives (Al-Romaizan, 2019).

  • Coordination Polymers : Research into the formation of heterometallic coordination polymers using compounds similar to N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide has been conducted. These studies focus on the topological analysis and the potential applications in sorption and catalysis (Sotnik et al., 2015).

  • Antimicrobial Activity : Some derivatives of N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide have been synthesized and evaluated for their antimicrobial properties. These studies highlight the potential of these compounds in the development of new antimicrobial agents (Abu-Melha, 2013).

properties

IUPAC Name

N-(2-cyanofuro[3,2-b]pyridin-7-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-13(2,3)12(17)16-9-4-5-15-10-6-8(7-14)18-11(9)10/h4-6H,1-3H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPVDBFKYPBQHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C2C(=NC=C1)C=C(O2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673650
Record name N-(2-Cyanofuro[3,2-b]pyridin-7-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide

CAS RN

1203499-39-1
Record name N-(2-Cyanofuro[3,2-b]pyridin-7-yl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203499-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Cyanofuro[3,2-b]pyridin-7-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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